Cas no 87503-79-5 (2-hydrazinyl-3H-Imidazo[4,5-c]pyridine)
![2-hydrazinyl-3H-Imidazo[4,5-c]pyridine structure](https://ja.kuujia.com/scimg/cas/87503-79-5x500.png)
2-hydrazinyl-3H-Imidazo[4,5-c]pyridine 化学的及び物理的性質
名前と識別子
-
- 2-hydrazinyl-3H-Imidazo[4,5-c]pyridine
- 2-Hydrazino-1H-imidazo[4,5-c]pyridine
- SCHEMBL9240666
- 1-(3H-imidazo[4,5-c]pyridin-2-yl)hydrazine
- 87503-79-5
- 3H-imidazo[4,5-c]pyridin-2-ylhydrazine
- AB90791
-
- MDL: MFCD21336162
- インチ: InChI=1S/C6H7N5/c7-11-6-9-4-1-2-8-3-5(4)10-6/h1-3H,7H2,(H2,9,10,11)
- InChIKey: NKDSMRAHZKUCJO-UHFFFAOYSA-N
- ほほえんだ: C1=C2C(=CN=C1)N=C(N2)NN
計算された属性
- せいみつぶんしりょう: 149.07014524g/mol
- どういたいしつりょう: 149.07014524g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 139
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0
2-hydrazinyl-3H-Imidazo[4,5-c]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD11038349-1g |
2-Hydrazinyl-3H-imidazo[4,5-c]pyridine |
87503-79-5 | 97% | 1g |
$1027 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537415-1g |
2-Hydrazinyl-1H-imidazo[4,5-c]pyridine |
87503-79-5 | 98% | 1g |
¥5828.00 | 2024-04-27 | |
Alichem | A029198562-250mg |
1-(3H-imidazo[4,5-c]pyridin-2-yl)hydrazine |
87503-79-5 | 95% | 250mg |
$457.80 | 2023-08-31 | |
Advanced ChemBlocks | O29655-5G |
1-(3H-imidazo[4,5-c]pyridin-2-yl)hydrazine |
87503-79-5 | 95% | 5G |
$2,650 | 2023-09-15 | |
Advanced ChemBlocks | O29655-1G |
1-(3H-imidazo[4,5-c]pyridin-2-yl)hydrazine |
87503-79-5 | 95% | 1G |
$920 | 2023-09-15 | |
Alichem | A029198562-1g |
1-(3H-imidazo[4,5-c]pyridin-2-yl)hydrazine |
87503-79-5 | 95% | 1g |
$1122.70 | 2023-08-31 |
2-hydrazinyl-3H-Imidazo[4,5-c]pyridine 関連文献
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
2-hydrazinyl-3H-Imidazo[4,5-c]pyridineに関する追加情報
Introduction to 2-hydrazinyl-3H-Imidazo[4,5-c]pyridine (CAS No. 87503-79-5)
2-hydrazinyl-3H-Imidazo[4,5-c]pyridine, identified by its Chemical Abstracts Service (CAS) number 87503-79-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazopyridine class, a structural motif known for its broad spectrum of biological activities. The presence of both hydrazine and imidazopyridine moieties in its molecular framework endows it with unique chemical and pharmacological properties, making it a valuable scaffold for the development of novel therapeutic agents.
The imidazopyridine core is a fused bicyclic system consisting of an imidazole ring and a pyridine ring, which is a common structural feature in many biologically active molecules. This particular configuration allows for diverse interactions with biological targets, including enzymes and receptors. The hydrazine substituent at the 2-position of the imidazopyridine ring introduces reactivity that can be exploited for further derivatization, enabling the synthesis of a wide array of analogs with tailored biological profiles.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various diseases, particularly those involving abnormal protein-protein interactions or enzyme activity. 2-hydrazinyl-3H-Imidazo[4,5-c]pyridine has emerged as a promising candidate in this context due to its ability to modulate key biological pathways. Studies have demonstrated its potential in inhibiting enzymes involved in inflammation, cancer progression, and neurodegenerative disorders.
One of the most compelling aspects of 2-hydrazinyl-3H-Imidazo[4,5-c]pyridine is its versatility in drug design. The hydrazine group can participate in various chemical reactions, such as condensation with carbonyl compounds to form hydrazones or undergo nucleophilic addition reactions. This reactivity allows chemists to modify the compound's structure in multiple ways, enabling the optimization of its pharmacokinetic and pharmacodynamic properties. Furthermore, the imidazopyridine scaffold can be further functionalized at other positions, such as the 3-position or 4-position, to introduce additional substituents that enhance binding affinity or selectivity.
Recent advancements in computational chemistry and molecular modeling have facilitated the rational design of derivatives of 2-hydrazinyl-3H-Imidazo[4,5-c]pyridine. These computational tools allow researchers to predict the binding modes of the compound with target proteins and identify key interactions that contribute to its biological activity. By leveraging these insights, scientists can engineer analogs that exhibit improved potency and reduced side effects.
The pharmacological profile of 2-hydrazinyl-3H-Imidazo[4,5-c]pyridine has been extensively studied in vitro and in vivo. Preclinical investigations have revealed its potential as an anti-inflammatory agent by inhibiting key pro-inflammatory cytokines and enzymes. Additionally, it has shown promise in preclinical models of cancer by disrupting oncogenic signaling pathways and inducing apoptosis in tumor cells. The compound's ability to cross the blood-brain barrier has also raised interest in its potential application for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
The synthesis of 2-hydrazinyl-3H-Imidazo[4,5-c]pyridine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between hydrazine derivatives and appropriate heterocyclic precursors under controlled conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct large-scale screenings for biologically active derivatives.
In conclusion,2-hydrazinyl-3H-Imidazo[4,5-c]pyridine (CAS No. 87503-79-5) represents a significant advancement in medicinal chemistry due to its unique structural features and versatile reactivity. Its potential applications in treating various diseases underscore its importance as a pharmacological scaffold. As research continues to uncover new biological targets and develop innovative synthetic strategies,2-hydrazinyl-3H-Imidazo[4,5-c]pyridine is poised to play a crucial role in the discovery and development of next-generation therapeutics.
87503-79-5 (2-hydrazinyl-3H-Imidazo[4,5-c]pyridine) 関連製品
- 1805394-38-0(4-(Difluoromethyl)-2-hydroxy-5-nitropyridine-3-sulfonamide)
- 103244-14-0(Phenol, 4,4'-[1,2-di(ethyl-2,2,2-d3)-1,2-ethanediyl]bis-, (R*,S*)-)
- 2138174-02-2(tert-butyl N-{7-fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-yl}carbamate)
- 1805440-48-5(4-(Chloromethyl)-3-(difluoromethyl)-2-fluoro-6-methylpyridine)
- 1509116-00-0(2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanal)
- 1368229-56-4(7-bromo-3-chlorobenzofuran)
- 451511-79-8(N-(3-chloro-2-methylphenyl)-2-fluoro-5-(2-methylcyclohexyl)sulfamoylbenzamide)
- 1804013-88-4(2-Amino-3-cyano-5-hydroxy-4-(trifluoromethoxy)pyridine)
- 2098077-28-0(3-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one)
- 176793-54-7(2-Hydroxy-4-(1-methyl-1-nitroethyl)-tetrahydrofuran(Mixture of Diastereomers))


